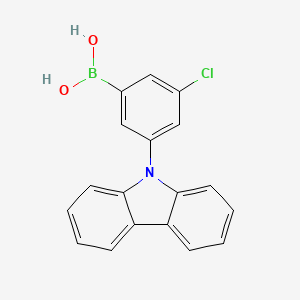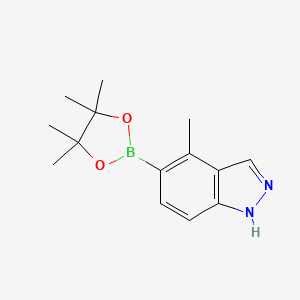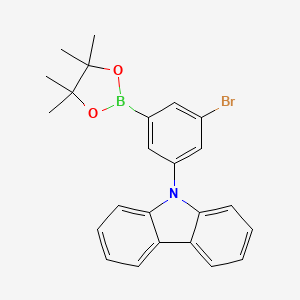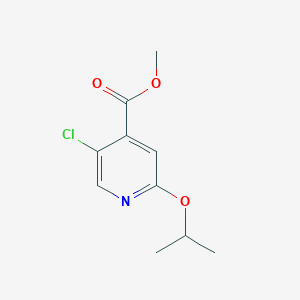
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid
Descripción general
Descripción
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(3-(9h-carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (nnc05-2090), has been reported to inhibit the betaine/gaba transporter (bgt-1) and display antiallodynic action .
Mode of Action
The related compound nnc05-2090 has been shown to inhibit bgt-1, which plays a role in controlling the synaptic clearance of gaba . This inhibition could potentially alter the balance between excitatory and inhibitory synaptic inputs in the spinal dorsal horn, influencing the signal transmission of pain .
Biochemical Pathways
The formation of 9h-carbazol-3-ol by the spontaneous release from the corresponding dihydrodiols has been reported . This suggests that the compound may be involved in the metabolism of carbazole derivatives.
Result of Action
The related compound nnc05-2090 has been shown to have an antiallodynic action, suggesting that it may have analgesic effects .
Action Environment
The related compound nnc05-2090 has been shown to have an antiallodynic action when administered both intrathecally and intravenously , suggesting that the route of administration may influence its efficacy.
Métodos De Preparación
The synthesis of 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid typically involves the reaction of 9H-carbazole with 5-chlorophenylboronic acid under specific conditions. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial production methods for carbazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid can be compared with other carbazole derivatives such as:
9H-Carbazole: The parent compound, known for its high hole-transport ability and stability.
3,6-Dibromo-9H-carbazole: A derivative used in the synthesis of conjugated polymers for optoelectronic applications.
9-Ethyl-9H-carbazole: Known for its use in the development of organic semiconductors.
Propiedades
IUPAC Name |
(3-carbazol-9-yl-5-chlorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BClNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAVHBDIRPDTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207488 | |
| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-63-2 | |
| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















